![molecular formula C12H14ClNO B2775354 Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride CAS No. 2460757-61-1](/img/structure/B2775354.png)
Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride is a synthetic derivative of spiro[pyrrolidinyl-3,3’-oxindole] alkaloids . These compounds are being investigated as new ligands for aminergic G-protein coupled receptors (GPCRs) . They have been found to exhibit diversified biological and pharmacological activity .
Synthesis Analysis
The synthesis of spiro[indoline-pyrrolidine] derivatives has been achieved through a one-pot sequential three-component reaction of isatins, malononitrile (cyanoacetic ester), and 1,3-dicarbonyl compounds . This protocol provides a mild reaction condition with operational simplicity, affording high regioselectivity and stereoselectivity .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a spiro[indoline-3,3’-pyrrolidine]-2-one ring system . The structure-activity relationship analysis was performed to explore the differently substituted 2’-phenyl-derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles . This reaction is an efficient methodology for regio- and stereoselective synthesis of structurally complex pyrrolidine- and spiropyrrolidine-based heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure. The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Scientific Research Applications
Organocatalytic Synthesis and Structural Diversity
One application involves the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are known for their significant biological activities. The enantioselective organocatalytic approach allows for the rapid synthesis of these derivatives with high enantiopurity and structural diversity. The asymmetric catalytic three-component 1,3-dipolar cycloaddition method provides spirooxindole derivatives with excellent stereoselectivities, highlighting a new avenue for medicinal chemistry and diversity-oriented synthesis (Xiao‐Hua Chen et al., 2009).
Construction for Alkaloid Synthesis
Spiro[pyrrolidine-3,3′-oxindole] compounds are crucial for synthesizing oxindole alkaloids, which possess significant biological activity. Various strategies for constructing the spiro[pyrrolidine-3,3′-oxindole] ring system have been applied to synthesize alkaloids like coerulescine, horsfiline, and elacomine. This illustrates the role of these compounds in accessing complex natural products with potential therapeutic applications (C. Marti & E. Carreira, 2003).
Enantioselective Cascade Reactions
The spiro[pyrrolidine-3,3′-oxindole] scaffold, common in bioactive compounds, is synthesized using organocatalytic enantioselective cascade aza-Michael/Michael addition. This method affords molecules with multiple contiguous stereocenters, including a quaternary center, demonstrating the compounds' importance in developing new therapeutic agents with high stereo- and regioselectivity (Bo-Liang Zhao & D. Du, 2015).
Synthesis of Spiro Compounds for Analgesic Activity
Furthermore, spiro compounds like spiro[tetralin-2,2'-pyrrolidine] derivatives have been synthesized and evaluated for their potential analgesic activity. This highlights another application in designing new analgesic agents by leveraging the structural features of spiro compounds (P. Crooks & H. E. Rosenberg, 1978).
Antimicrobial and Antifungal Activity
A strategic approach to synthesizing functionalized spirooxindole pyrrolidine derivatives has been explored for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This underscores the potential of spiro compounds in developing new antimicrobial agents with significant efficacy against various pathogens (S. Haddad et al., 2015).
Mechanism of Action
Target of Action
Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride, also known as EN300-26980842, is a complex compound. Spiro heterocycles, which include spiro-azetidin-2-one, -pyrrolidine, -indol (one), and -pyran derivatives, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
Spirocyclic compounds, which share a common structure with en300-26980842, are known for their inherent rigidity, which decreases the conformational entropy penalty when interacting with a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
It is known that spiro heterocycles can exhibit a range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Spiro heterocycles have been found to exhibit diversified biological and pharmacological activity, suggesting that they may have multiple effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c14-11-10-4-2-1-3-9(10)7-12(11)5-6-13-8-12;/h1-4,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOLEDWJUAQLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

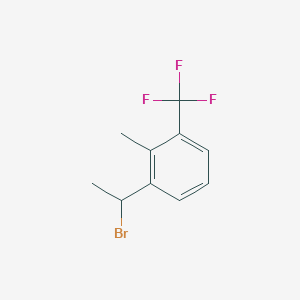
![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)
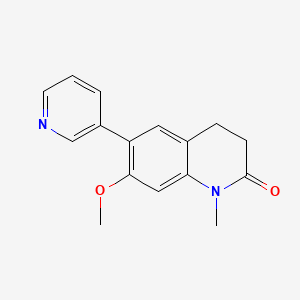
![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

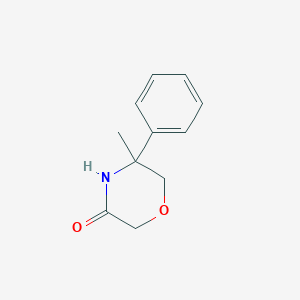
![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)
![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)

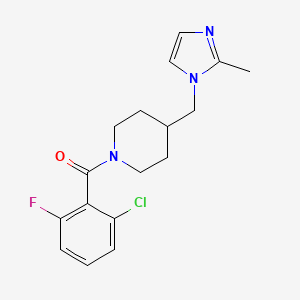
![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)
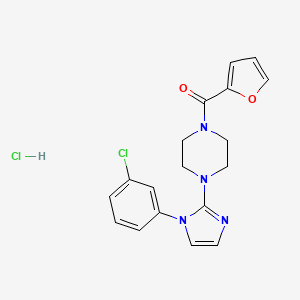

![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)